molecular formula C11H11F3N2O2 B7477100 N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

Cat. No. B7477100
M. Wt: 260.21 g/mol
InChI Key: NSQKNPNCWAJGBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide, also known as CTPI, is a novel compound that has attracted attention in the scientific community due to its potential use in various research applications. CTPI is a pyridine derivative that has been synthesized using a unique method, which will be discussed in detail in This paper aims to provide an overview of CTPI, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Mechanism of Action

N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide acts as a selective agonist of the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain, heart, and liver. The sigma-1 receptor is involved in the regulation of various cellular processes, including calcium signaling, protein folding, and neurotransmitter release. N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide binds to the sigma-1 receptor and modulates its activity, leading to various biochemical and physiological effects.
Biochemical and Physiological Effects:
N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has been shown to have various biochemical and physiological effects, including the regulation of calcium signaling, the modulation of protein folding, and the regulation of neurotransmitter release. N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases. Additionally, N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has been shown to have anticancer effects, which may be useful in the development of new cancer therapies.

Advantages and Limitations for Lab Experiments

N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has several advantages for use in lab experiments, including its high selectivity for the sigma-1 receptor, its ability to cross the blood-brain barrier, and its low toxicity. However, N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide also has some limitations, including its limited solubility in aqueous solutions and its high cost.

Future Directions

Future research on N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide could focus on several areas, including the development of new sigma-1 receptor ligands based on the N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide structure, the investigation of the role of the sigma-1 receptor in various diseases, and the development of new therapies targeting the sigma-1 receptor. Additionally, future research could focus on the optimization of the synthesis method for N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide, including the development of more efficient and cost-effective methods for the synthesis of N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide.

Synthesis Methods

N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has been synthesized using a unique method that involves the reaction of 2-oxo-5-(trifluoromethyl)pyridine-1-carboxylic acid with cyclopropylamine. The reaction is carried out in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified by column chromatography to obtain pure N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide.

Scientific Research Applications

N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has shown potential for use in various scientific research applications, including neuroscience, cancer research, and drug discovery. In neuroscience, N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has been used to study the role of the sigma-1 receptor in the regulation of neuronal activity. In cancer research, N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has been used to investigate the potential of sigma-1 receptor ligands as anticancer agents. In drug discovery, N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide has been used as a lead compound for the development of new drugs targeting the sigma-1 receptor.

properties

IUPAC Name

N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3N2O2/c12-11(13,14)7-1-4-10(18)16(5-7)6-9(17)15-8-2-3-8/h1,4-5,8H,2-3,6H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQKNPNCWAJGBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C=C(C=CC2=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopropyl-2-[2-oxo-5-(trifluoromethyl)pyridin-1-yl]acetamide

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